2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)5-3-1-2-4-14(5)13-7/h1-4H,(H,15,16) |
InChI Key |
XEGSYRMYZRMUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the use of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions, such as potassium carbonate (K2CO3), to achieve the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient synthetic methodologies are often applied to scale up the production. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as employing safer reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the trifluoromethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Observations:
Heterocyclic Analogs
Replacing the pyrazolo[1,5-a]pyridine core with other heterocycles alters bioactivity:
Key Observations:
Structure-Activity Relationship (SAR) Findings
Biological Activity
Introduction
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitubercular agent and enzyme inhibitor. This article delves into the biological activities of this compound, summarizing key research findings and presenting relevant data.
Structure and Composition
| Property | Details |
|---|---|
| Molecular Formula | C9H5F3N2O2 |
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
| InChI Key | XEGSYRMYZRMUDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=NN2C=C1)C(F)(F)F)C(=O)O |
The biological activity of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating binding to hydrophobic pockets in proteins, while the carboxylic acid can form hydrogen bonds with target enzymes. This interaction can inhibit enzyme activity by blocking substrate access at the active site.
Antitubercular Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid, exhibit significant activity against Mycobacterium tuberculosis (Mtb). Notably:
- In Vitro Potency : Compounds derived from this scaffold have shown nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb. For instance, one study reported MIC values as low as 0.002 μg/mL against the H37Rv strain .
- In Vivo Efficacy : In animal models, certain derivatives significantly reduced bacterial burden in infected mice, indicating their potential as lead compounds for further antitubercular drug development .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor:
- Protein Kinase CK2 Inhibition : Research indicates that modifications to the pyrazolo[1,5-a]pyridine scaffold can yield selective inhibitors of CK2 kinase. These inhibitors are crucial for regulating cell proliferation and survival, making them valuable in cancer therapy .
Study on Antitubercular Agents
A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for anti-Mtb activity. The study highlighted the following:
- Compound 6j : Exhibited excellent pharmacokinetic profiles with an oral bioavailability of 41%. It demonstrated significant efficacy in reducing Mtb load in infected mice models .
Study on CK2 Inhibition
Another study optimized pyrazolo[1,5-a]pyrimidines for CK2 inhibition:
Q & A
Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via a two-step approach:
- Step 1 : Condensation of substituted pyrazole precursors with trifluoromethyl-containing pyridine derivatives under acidic or basic conditions.
- Step 2 : Functionalization of the 3-position via carboxylation or hydrolysis of ester intermediates (e.g., ethyl esters). A key method involves converting the carboxylic acid to an acyl chloride (using reagents like thionyl chloride) followed by amidation with primary amines to generate derivatives .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylation | CO₂ under Pd catalysis, 80°C | ~65% | |
| Amidation | HATU/DIPEA, RT, 12h | 70-85% |
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical techniques include:
- NMR Spectroscopy :
Q. What are the primary biological targets of this compound?
The trifluoromethyl-pyrazolo[1,5-a]pyridine scaffold exhibits activity against:
- Kinases : EphB and VEGFR2 (IC₅₀ < 100 nM in enzymatic assays) .
- Antimicrobial Targets : Disruption of microbial cell wall synthesis via undefined mechanisms .
- Antitubercular Agents : Carboxamide derivatives show MIC values of 0.5–2 µg/mL against M. tuberculosis .
Advanced Research Questions
Q. How can researchers optimize the compound’s kinase inhibitory activity through structural modifications?
Strategy :
- Substituent Effects :
| Position | Modification | Impact on Activity |
|---|---|---|
| 2-CF₃ | Replace with Br or Cl | Reduces VEGFR2 affinity by 5–10x |
| 3-COOH | Convert to carboxamide | Enhances solubility and target binding |
Q. How can contradictory data in biological assays (e.g., varying MIC values) be resolved?
Contradictions often arise from:
- Solubility Issues : Poor aqueous solubility may lead to underestimated activity. Use DMSO stock solutions with <1% final concentration .
- Assay Conditions : Standardize pH (7.4 for mammalian targets vs. 6.5 for bacterial assays) and incubation time .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products .
Q. What computational methods are effective for predicting binding modes with kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with EphB3 (PDB: 3DKL). The carboxylic acid forms hydrogen bonds with Lys751 and Asp786 .
- MD Simulations : Confirm stability of the trifluoromethyl group in hydrophobic pockets over 100 ns trajectories .
Q. How can synthetic yields be improved for carboxamide derivatives?
- Catalyst Optimization : Switch from HATU to T3P® (propanephosphonic acid anhydride), reducing reaction time to 4h with >90% yield .
- Microwave-Assisted Synthesis : 30-minute reactions at 100°C improve efficiency for bulky amines .
Methodological Challenges and Solutions
Q. What purification techniques are recommended for isolating the compound from reaction mixtures?
- Flash Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15) .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 199–201°C) .
Q. How can solubility limitations be addressed for in vivo studies?
Q. What strategies mitigate instability under acidic conditions?
- Protective Groups : Use tert-butyl esters during synthesis; cleave with TFA post-purification .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation .
Data Contradiction Analysis Example
Conflict : A derivative with 5-hydroxy substitution shows enhanced kinase inhibition in one study but reduced activity in another .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
